Tetrafluorodisilene
Description
Contextualization within Organosilicon and Inorganic Silicon Chemistry
The study of compounds like tetrafluorodisilene resides at the intersection of inorganic and organosilicon chemistry. Organosilicon chemistry is centered on compounds containing carbon-silicon bonds, a field that officially began in 1863 with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts. wikipedia.orgnumberanalytics.compageplace.de This branch of chemistry has grown immensely, now encompassing around 50,000 identified compounds and a vast body of research. pageplace.dersc.org Organosilicon compounds are crucial in various applications, from silicone polymers to reagents in organic synthesis. numberanalytics.comrsc.org
Inorganic silicon chemistry, on the other hand, is dominated by silicon's relationship with oxygen, forming the basis of most of the Earth's crust in the form of silicates and silicon dioxide (silica). pageplace.delibretexts.orguni-wuppertal.de Unlike the vast diversity of organic carbon compounds, silicon has a lesser tendency to form stable chains (Si-Si bonds). uni-wuppertal.de The chemistry of silicon is distinct from carbon, partly due to silicon's ability to expand its valence shell. libretexts.org this compound (Si₂F₄), being a molecule devoid of carbon, falls squarely within the domain of inorganic chemistry, yet its structural analogy to organic alkenes creates a bridge between these two major areas of chemical science.
Historical Perspectives on Disilene and Fluorosilane Research
The journey to understanding silicon-silicon double bonds was a long one. For many years, the existence of stable compounds with multiple bonds to silicon was considered unlikely. rsc.org A significant breakthrough came in 1967 with the first evidence for a transient silene (Si=C bond). wikipedia.org This was followed by the synthesis of the first transient disilene in 1972 by D. N. Roark and Garry J. D. Peddle. chemeurope.com The landmark isolation of a stable disilene in 1981 by Robert West's group fundamentally changed the understanding of silicon's bonding capabilities. chemeurope.comnih.gov
The history of fluorosilanes is intertwined with the initial discovery of silicon itself. In 1824, Jöns Jacob Berzelius first identified silicon by reducing silicon tetrafluoride with potassium. numberanalytics.com Research into fluorinated silicon compounds has continued, with recent decades seeing a surge of interest in fluorosilanes for applications in materials science and as potential radiolabeling synthons in medicine. uib.nosinosil.com The study of simple fluorinated disilenes like this compound is a more recent development, largely driven by computational chemistry, which seeks to understand the fundamental properties of these highly reactive species. wayne.eduwayne.edu
General Characteristics of Silicon-Silicon Multiple Bonds
Silicon-silicon double bonds exhibit distinct characteristics compared to their carbon-carbon counterparts in alkenes. The Si=Si bond is significantly weaker than a C=C double bond, a consequence of the less effective overlap between the 3p orbitals of silicon atoms compared to the 2p orbitals of carbon. nih.gov
Key structural features of disilenes include:
Bond Length: Si=Si double bond lengths typically range from 2.14 to 2.29 Å. chemeurope.com This represents a shortening of about 5 to 10% compared to a typical Si-Si single bond, which is less pronounced than the approximately 13% shortening seen in carbon compounds. chemeurope.com
Geometry: A notable feature of many disilenes is the trans-bent geometry of the substituents, a deviation from the planar structure of alkenes. chemeurope.com The angle of this bending can range from 0 to over 33 degrees. chemeurope.com This is attributed to the energetic favorability of the corresponding silylene (R₂Si:) fragments being in a singlet state, whereas carbene (R₂C:) fragments are in a triplet state. chemeurope.com
Reactivity: Disilenes without sufficient steric protection are highly reactive. chemeurope.com Their chemistry is characterized by reactions such as [2+2] cycloadditions. researchgate.net
| Property | Disilenes (Si=Si) | Alkenes (C=C) |
| Bonding Orbitals | 3s, 3p | 2s, 2p |
| Typical Bond Length | 2.14 - 2.29 Å | ~1.34 Å |
| Bond Shortening (vs. Single Bond) | ~5-10% | ~13% |
| Geometry | Often trans-bent | Planar |
| π-Bond Strength | Weaker | Stronger |
Significance of Fluorinated Disilenes in Fundamental Chemistry
Fluorinated disilenes, and specifically the parent compound this compound (F₂Si=SiF₂), are of significant interest for fundamental chemical research. The high electronegativity of fluorine atoms is expected to dramatically influence the electronic structure and reactivity of the Si=Si double bond. While stable, isolable disilenes typically rely on bulky organic groups for protection, studying a simple inorganic disilene like Si₂F₄ provides a clearer, unobstructed view of the intrinsic properties of the fluorinated Si=Si unit. nih.gov
Theoretical and computational studies on fluorinated disilenes and related intermediates are crucial for understanding:
Reaction Mechanisms: They provide insight into the kinetics and mechanisms of processes like chemical vapor deposition and plasma etching, where fluorinated silylenes and silanes are key intermediates. wayne.edu
Thermochemistry: Calculating the heats of formation and decomposition pathways for these molecules helps build a reliable thermochemical database for small silicon compounds. wayne.eduwayne.edu
Bonding Theory: The study of these "unhindered" systems challenges and refines our general understanding of chemical bonding and structure for heavier main group elements. rsc.org
Recent research has also explored the formation of disilene fluoride (B91410) adducts, which can be considered as formal adducts of a fluoride ion to a disilene. researchgate.netacs.org These studies further expand the rich and complex chemistry of fluorinated silicon systems.
Properties
CAS No. |
62107-71-5 |
|---|---|
Molecular Formula |
F4Si2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
difluorosilylidene(difluoro)silane |
InChI |
InChI=1S/F4Si2/c1-5(2)6(3)4 |
InChI Key |
KXHUCTPHHFXGKB-UHFFFAOYSA-N |
Canonical SMILES |
F[Si](=[Si](F)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Tetrafluorodisilene
Precursor Chemistry and Synthetic Pathways
The routes to tetrafluorodisilene are primarily centered on the generation and subsequent reaction of silicon-fluorine species with silicon in a low oxidation state.
Silicon difluoride (SiF₂) is a key precursor in the formation of various perfluorosilanes. It is typically generated as a transient species that readily undergoes polymerization. One of the earliest and most common methods for generating SiF₂ involves the high-temperature reaction of silicon tetrafluoride (SiF₄) with elemental silicon at approximately 1200 °C under vacuum. rsc.org To prevent immediate side reactions, the SiF₂ gas produced must be quickly transferred and condensed at very low temperatures (below -80 °C). rsc.org
Above -80 °C, gaseous SiF₂ polymerizes into a colorless, rubbery solid, denoted as (SiF₂)n. rsc.org This polymeric material is a crucial secondary precursor. Upon heating, the (SiF₂)n polymer decomposes and can generate a mixture of perfluorosilanes (SiₙF₂ₙ₊₂), from which compounds such as octafluorotrisilane (B14717816) (Si₃F₈) and decafluorotetrasilane (Si₄F₁₀) have been isolated. researchgate.net The formation of this compound (Si₂F₄) is a probable, albeit transient, step in either the initial polymerization of SiF₂ or the subsequent thermal decomposition of the polymer.
Another established pathway to SiF₂ is the thermal decomposition of hexafluorodisilane (B80809) (Si₂F₆) at 700 °C, which cleaves the Si-Si bond to yield SiF₄ and SiF₂. rsc.org The reactivity of the SiF₂ formed, and its potential to dimerize into Si₂F₄, is a subject of study, often in the context of silicon etching and plasma chemistry where SiF₂ is a known product. nih.govnih.gov
The pyrolysis of higher-order perfluorosilanes serves as a potential route to this compound through decomposition mechanisms. Theoretical studies on the pyrolytic mechanisms of n-perfluorosilanes (SiₙF₂ₙ₊₂, where n = 2-5) show that the process is initiated by the breaking of a silicon-silicon bond, which is the rate-controlling step. acs.org
For instance, the pyrolysis of hexafluorodisilane (Si₂F₆) begins with the cleavage of the Si-Si bond to form two SiF₃• radicals. acs.org These radicals can then participate in a chain reaction, ultimately leading to the formation of SiF₂ and SiF₄. acs.org Similarly, the pyrolysis of octafluorotrisilane (Si₃F₈) initiates by breaking a Si-Si bond to yield SiF₃• and Si₂F₅• radicals. acs.org These pathways highlight that the controlled decomposition of larger perfluorosilanes can generate the smaller, reactive fragments necessary for the formation of Si₂F₄. The table below summarizes the initial bond-breaking step and subsequent F-abstraction transfer for the pyrolysis of several perfluorosilanes.
| Compound | Initial Pyrolysis Reaction | Activation Energy (E) for Initiation (kJ/mol) | Subsequent Reaction Example | Activation Energy (E) for Transfer (kJ/mol) |
|---|---|---|---|---|
| Hexafluorodisilane (Si₂F₆) | Si₂F₆ → 2 SiF₃• | 363.33 | SiF₃• + Si₂F₆ → Si₂F₅• + SiF₄ | 143.80 |
| Octafluorotrisilane (Si₃F₈) | Si₃F₈ → SiF₃• + Si₂F₅• | 333.92 | Si₂F₅• + Si₃F₈ → Si₃F₇• + Si₂F₆ | 59.96 |
| Decafluorotetrasilane (Si₄F₁₀) | Si₄F₁₀ → SiF₃• + Si₃F₇• | 323.08 | Si₃F₇• + Si₄F₁₀ → Si₄F₉• + Si₃F₈ | 75.03 |
Data sourced from theoretical calculations on pyrolytic mechanisms of n-perfluorosilanes. acs.org
The primary challenge in synthesizing this compound is its inherent instability and the high reactivity of its most common precursor, SiF₂. SiF₂ has a reported half-life of about 120 seconds under specific experimental conditions and readily polymerizes, making its controlled dimerization difficult. rsc.org
Recent advances in silicon chemistry have focused on stabilizing reactive silicon species using bulky ligands. A significant breakthrough has been the isolation of a stable silicon difluoride molecule by coordinating it with a cyclic alkyl amino carbene (cAAC). rsc.org This success in stabilizing the monomeric SiF₂ intermediate opens up novel strategic possibilities. By using such stabilizing ligands, it may be possible to control the reactivity of SiF₂ and promote selective oligomerization to form Si₂F₄ in a controlled manner, allowing for its isolation and characterization as a stable compound. This approach represents a shift from high-temperature gas-phase reactions to solution-phase chemistry at lower temperatures.
Reaction Conditions and Optimization Techniques
The synthesis of Si₂F₄ and its precursors requires carefully controlled reaction conditions. Optimization focuses on managing temperature, pressure, and reaction time to favor the formation of the desired product over polymerization or decomposition into other species.
High-temperature and high-vacuum conditions are hallmarks of traditional SiF₂ generation. rsc.org The reaction between silicon and SiF₄ requires precise temperature control to achieve a reasonable yield of SiF₂ while minimizing unwanted side reactions. rsc.org Thermodynamic analysis of the pyrolysis of higher perfluorosilanes shows that product distribution is highly dependent on temperature. For example, in the pyrolysis of dodecafluoropentasilane (Si₅F₁₂), the main products are Si₃F₈ and SiF₂ between 900 K and 1400 K, whereas SiF₄ and SiF₂ are dominant above 1400 K. acs.org This demonstrates that temperature is a critical parameter for optimizing the generation of specific silicon fluoride (B91410) compounds.
The table below outlines typical conditions for key synthetic reactions leading to SiF₂ and related compounds.
| Reaction | Reactants | Temperature | Pressure | Key Outcome |
|---|---|---|---|---|
| SiF₂ Generation | Si (solid chunks), SiF₄ (gas) | ~1200 °C | High Vacuum | ~50% yield of gaseous SiF₂ rsc.org |
| SiF₂ Generation | Si₂F₆ (gas) | 700 °C | Not specified | Cleavage to SiF₂ and SiF₄ rsc.org |
| Perfluorosilane Generation | (SiF₂)n (solid polymer) | Heating | Not specified | Mixture of SiₙF₂ₙ₊₂ researchgate.net |
| Halosilane Synthesis (General) | RSiH₃, HX or X₂ (X=Cl, Br, I) | -20 °C to 15 °C | Atmospheric | Controlled formation of SiHₓXᵧ google.com |
Isolation and Purification Methodologies
The isolation and purification of this compound are complicated by its presumed reactivity and thermal instability. Methodologies are largely inferred from techniques used for its precursor, SiF₂, and other related perfluorosilanes.
The most critical technique for handling the highly reactive SiF₂ gas is cryotrapping. The gas produced in high-temperature reactors is immediately passed through a vacuum line to a condenser cooled with liquid air or maintained at a temperature below -80 °C. rsc.org This rapid cooling prevents the gaseous monomer from polymerizing in the gas phase and allows for its collection as a condensed solid. rsc.org
For the mixture of perfluorosilanes (SiₙF₂ₙ₊₂) generated from the pyrolysis of the (SiF₂)n polymer, distillation has been successfully employed to separate individual compounds. researchgate.net New compounds like Si₃F₈ and Si₄F₁₀ were first isolated from the distillate mixture and characterized. researchgate.net It is plausible that fractional distillation under vacuum at low temperatures could be used to isolate Si₂F₄ from a reaction mixture, provided it has sufficient stability under the required conditions.
For more stable, solid halosilane derivatives, standard purification techniques such as filtration and sublimation can be employed to remove impurities and isolate the final product. google.com Should novel synthetic routes yield a more stable, perhaps ligand-stabilized, form of Si₂F₄, purification methods common in organometallic chemistry, such as recrystallization or column chromatography, could become applicable.
Molecular Structure and Bonding in Tetrafluorodisilene Systems
Theoretical Geometries and Isomers of Neutral Tetrafluorodisilene (Si2F4)
Computational studies have identified several stable or quasi-stable isomers for the neutral Si2F4 molecule. These structures vary significantly in their geometric arrangement and bonding patterns, ranging from classical double-bonded structures to more unconventional bridged and carbene-like forms.
Ethylene-like (F2Si=SiF2) Structures
Analogous to the structure of ethylene, a planar, doubly bonded isomer of this compound (F2Si=SiF2) has been theoretically investigated. This structure features a silicon-silicon double bond, with two fluorine atoms attached to each silicon atom. The geometry is characterized by specific bond lengths and angles that define its planar configuration.
Carbene-like (FSi-SiF3) Structures
A significantly different isomeric form is the carbene-like structure, FSi-SiF3. In this arrangement, one silicon atom is bonded to a single fluorine atom and the second silicon atom, which in turn is bonded to three fluorine atoms. This isomer can be conceptualized as a silylsilylene, where a divalent silicon atom is bonded to a trifluorosilyl group.
Doubly Bridged Structures (FSi(F2)SiF)
Theoretical calculations also predict the existence of a doubly bridged isomer, where the two silicon atoms are bridged by two fluorine atoms. This FSi(F2)SiF structure represents a departure from classical bonding paradigms, with the bridging fluorine atoms playing a crucial role in the stability of the molecule.
Energetic Competitiveness of Isomeric Forms
The relative stability of these isomers is a key aspect of the computational analysis of Si2F4. The energy differences between the ethylene-like, carbene-like, and doubly bridged structures determine which form is the global minimum on the potential energy surface and the feasibility of the existence of the other isomers. The energetic landscape provides insights into the potential for isomerization and the relative abundance of each form under different conditions.
| Isomer | Point Group | Si-Si Bond Length (Å) | Si-F Bond Length (Å) | F-Si-F Bond Angle (°) | Relative Energy (kcal/mol) |
| Ethylene-like (F2Si=SiF2) | C2h | Data not available | Data not available | Data not available | Data not available |
| Carbene-like (FSi-SiF3) | Cs | Data not available | Data not available | Data not available | Data not available |
| Doubly Bridged (FSi(F2)SiF) | C2v | Data not available | Data not available | Data not available | Data not available |
Structural Analysis of this compound Anions (Si2F4-)
The addition of an electron to the this compound system leads to the formation of the Si2F4- anion. The structural and electronic properties of this anion have also been the subject of theoretical inquiry, with a focus on identifying its most stable geometric configuration.
Global Minimum Structures of Si2F4-
Computational searches for the global minimum structure of the Si2F4- anion are essential for understanding its chemical behavior. These calculations explore the potential energy surface of the anion to identify the geometry with the lowest electronic energy. The nature of this global minimum, whether it resembles one of the neutral isomers or adopts a completely different structure, provides valuable information about the effects of electron attachment on the molecular framework.
| Anion Isomer | Point Group | Si-Si Bond Length (Å) | Si-F Bond Length (Å) | F-Si-F Bond Angle (°) | Relative Energy (kcal/mol) |
| Global Minimum | Data not available | Data not available | Data not available | Data not available | 0.0 |
Comparative Silicon-Silicon Bond Distances in Anions vs. Neutrals
The silicon-silicon (Si-Si) bond distance in this compound undergoes significant changes upon the addition of electrons to form its anionic species. In its neutral state, the Si=Si double bond length is a key characteristic. The introduction of negative charge, creating anions such as [Si₂F₄]⁻ and [Si₂F₄]²⁻, leads to a noticeable elongation of this bond. This lengthening is a direct consequence of increased electron-electron repulsion and the occupation of anti-bonding orbitals, which weakens the Si-Si bond.
Below is a data table comparing the calculated Si-Si bond distances in neutral this compound and its corresponding anions.
| Species | Si-Si Bond Distance (Å) |
| Si₂F₄ (Neutral) | Data not available in search results |
| [Si₂F₄]⁻ (Anion) | Data not available in search results |
| [Si₂F₄]²⁻ (Dianion) | Data not available in search results |
Stability and Characterization of Doubly Bridged Si(F₂)Si Anions
Theoretical investigations have explored the stability and structural characteristics of various anionic forms of this compound, including the intriguing possibility of doubly bridged structures. In these arrangements, fluorine atoms act as bridges between the two silicon centers. The stability of such species is a delicate balance of factors including the distribution of charge and the geometric constraints of the molecule.
The characterization of these doubly bridged anions often relies on computational methods to predict their geometries, vibrational frequencies, and relative energies compared to other isomeric forms. These studies are crucial for understanding the potential energy surface of this compound anions and identifying the most likely structures to be observed experimentally.
Nature of the Silicon-Silicon Bond in this compound
The Si-Si bond in this compound is a subject of considerable interest, as it represents a departure from the more common single bonds found in saturated silanes.
Discussion of Partial Double Bond Character and Unsaturation
Unlike the well-established double bonds between carbon atoms in alkenes, the Si=Si double bond in disilenes, including this compound, exhibits a more complex character. It is generally understood to have a partial double bond character. The π-bond component is weaker than in its carbon counterparts due to the larger size of the silicon 3p orbitals and the resulting less effective overlap. This inherent weakness contributes to the high reactivity of disilenes. The unsaturation of the Si=Si bond makes it a prime target for addition reactions.
Electron Density Distribution Analysis
The distribution of electron density provides a powerful tool for visualizing and quantifying the nature of chemical bonds. In this compound, an analysis of the electron density would reveal a significant accumulation of charge in the region between the two silicon nuclei, indicative of a covalent interaction. The shape and magnitude of this density would offer further clues about the extent of π-bonding. A higher electron density between the silicon atoms compared to a single Si-Si bond would support the presence of a double bond.
Bond Critical Point Analysis (BCP)
The theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing chemical bonding through the topology of the electron density. A key feature of this analysis is the bond critical point (BCP), a point of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the Si-Si BCP in this compound are critical descriptors of the bond.
A relatively high value of ρ at the BCP suggests a significant degree of shared interaction. The sign of the Laplacian indicates the nature of the bond; a negative value is characteristic of a covalent bond, signifying a concentration of electron density, while a positive value suggests a closed-shell interaction (like in ionic bonds or van der Waals interactions). For the Si=Si bond in this compound, a negative Laplacian would be expected, confirming its covalent nature.
Below is a data table summarizing the expected topological properties at the Si-Si bond critical point.
| Property | Description | Expected Value for Si=Si in Si₂F₄ |
| Electron Density (ρ) | Measure of charge accumulation at the BCP. | Relatively high |
| Laplacian of Electron Density (∇²ρ) | Indicates charge concentration (negative) or depletion (positive). | Negative |
Conformational Analysis and Interconversion Pathways
This compound can exist in different spatial arrangements, or conformations, due to rotation around the Si-Si bond. Understanding the energetic landscape of these conformations and the barriers to their interconversion is crucial for a complete picture of its molecular dynamics.
The primary conformations of interest are the planar and the trans-bent (or pyramidalized) structures. Theoretical calculations are essential to determine the relative energies of these conformers and the transition state connecting them. The energy difference between the stable conformers and the height of the rotational barrier provide insights into the flexibility of the molecule and the feasibility of isolating different isomers at various temperatures. The interconversion pathway would typically involve a twisting motion around the Si-Si bond, passing through a transition state of higher energy.
| Conformer/Transition State | Relative Energy (kcal/mol) |
| Planar Conformer | Data not available in search results |
| Trans-bent Conformer | Data not available in search results |
| Rotational Transition State | Data not available in search results |
Energetic Barriers to Isomerization
Isomerization in disilene systems can occur through several pathways, including substituent migration (e.g., hydrogen or halogen transfer) to form silylsilylene isomers (R₃Si-SiR), or rearrangements to bridged structures. Computational studies on chlorinated disilenes have shown that the energy barriers for these transformations are significant, influencing the kinetic stability of the disilene isomer. acs.orgcapes.gov.br
For chlorinated disilenes, the barriers for isomerization through a 1,2-hydrogen transfer have been calculated to be in the range of 5 to 18 kcal/mol relative to the disilene structure. acs.orgcapes.gov.br Isomerization via a 1,2-chlorine transfer presents a higher energetic hurdle, with calculated barriers ranging from 9 to 23 kcal/mol. acs.orgcapes.gov.br These values suggest that while isomerization is possible, the disilene form is a distinct and observable species.
In the parent disilene (Si₂H₄), the ground state is the trans-bent disilene isomer. researchgate.netaip.org Several other isomers, such as silylsilylene (H₃SiSiH), a monobridged isomer, and a dibridged isomer, lie at higher energies. researchgate.netaip.org Theoretical calculations have placed the silylsilylene isomer approximately 5-10 kcal/mol higher in energy than the disilene ground state. aip.org The monobridged and dibridged structures are even less stable. researchgate.net The energetic landscape of these isomers and the barriers separating them are crucial for understanding their potential interconversion and relative populations at different temperatures.
The substitution of hydrogen with fluorine atoms in this compound is expected to significantly influence the relative energies of the isomers and the barriers to their interconversion due to the high electronegativity of fluorine. However, without specific computational studies on Si₂F₄, these effects can only be qualitatively inferred.
Calculated Isomerization Barriers for Chlorinated Disilenes
| Isomerization Pathway | Calculated Energy Barrier (kcal/mol) |
|---|---|
| 1,2-Hydrogen Transfer | 5 - 18 |
| 1,2-Chlorine Transfer | 9 - 23 |
Fluxional Behavior Considerations
Fluxionality refers to dynamic molecular processes in which atoms interchange between symmetry-equivalent positions. wikipedia.org In the context of disilenes, fluxional behavior can manifest as rapid intramolecular rearrangements. While direct experimental evidence for the fluxionality of this compound is not available, the study of related disilene compounds provides a basis for considering such dynamic processes.
One key aspect of the chemistry of some sterically hindered disilenes is the facile cleavage of the Si=Si double bond, leading to a dynamic equilibrium with the corresponding silylene species (R₂Si:). nih.govriken.jp This dissociation and recombination can be considered a form of fluxionality, as it leads to the exchange of silicon atoms and their substituents. The ease of this process is highly dependent on the nature of the substituents on the silicon atoms. nih.gov For instance, certain halogenated disilenes have been shown to readily dissociate and participate in cross-over reactions in solution. riken.jp
The dynamic nature of molecules can be investigated using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.orgilpi.com Temperature-dependent NMR studies can reveal the presence of fluxional processes. wikipedia.org As the temperature is varied, the rate of the dynamic exchange can become comparable to the NMR timescale, leading to characteristic changes in the observed spectra, such as the broadening and coalescence of signals. wikipedia.org Such studies have been instrumental in characterizing the fluxional behavior of a wide range of molecules, including organometallic complexes and other inorganic compounds. mdpi.comresearchgate.net
For this compound, potential fluxional processes could involve the interchange of the fluorine atoms. However, given the expected strength of the Si-F bond and the likely high barrier to Si=Si bond rotation, simple rotational fluxionality might be limited. The possibility of a dynamic equilibrium with the silylene difluoride (SiF₂) monomer is a more plausible consideration, though this would be highly dependent on the specific conditions. Without dedicated spectroscopic and computational studies on this compound, any discussion of its fluxional behavior remains speculative and based on analogies with other disilene systems.
Spectroscopic Characterization of Tetrafluorodisilene
Vibrational Spectroscopy of Tetrafluorodisilene
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of this compound. edinst.comsu.sefrontiersin.org These vibrations are quantized and correspond to the stretching and bending of the bonds within the molecule. ornl.govhawaii.edu
Infrared (IR) Spectroscopic Investigations
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. hilarispublisher.com A key vibrational mode in this compound is the stretching of the silicon-silicon double bond (Si=Si). One known stretching mode for the Si=Si double bond in Si2F4 occurs at an energy of 1455 cm⁻¹. chegg.com The activity of a vibrational mode in IR spectroscopy depends on a change in the molecule's dipole moment during the vibration. researchgate.net
Raman Spectroscopic Studies
Raman spectroscopy provides complementary information to IR spectroscopy by detecting the inelastic scattering of light from molecular vibrations. edinst.comrenishaw.comyoutube.com For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. edinst.com In situ Raman spectroscopy has been utilized to study silicon-fluorine (Si-F) and silicon-silicon (Si-Si) vibrations on silicon surfaces in hydrofluoric acid solutions. researchgate.net
Correlation with Computational Vibrational Frequencies
Computational chemistry provides a powerful means to calculate and predict the vibrational frequencies of molecules like this compound. rowansci.comq-chem.com These theoretical calculations, often employing methods like density functional theory (DFT) or second-order vibrational perturbation theory (VPT2), can aid in the assignment of experimentally observed IR and Raman bands. arxiv.orgmdpi.com By comparing the calculated frequencies with experimental data, a more detailed understanding of the vibrational modes can be achieved. ornl.gov Computational methods can also predict the intensities of IR and Raman bands, further assisting in spectral interpretation.
Electronic Spectroscopy of this compound
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. msu.edulibretexts.orgszphoton.comjascoinc.com This technique provides information about the electronic structure and bonding in this compound.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy measures the absorption of UV and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.comwikipedia.orgyoutube.com The resulting spectrum is a plot of absorbance versus wavelength and reveals the electronic transitions within the molecule. azooptics.com For molecules with π bonds, such as the Si=Si double bond in this compound, π → π* transitions are typically observed. libretexts.org The presence of non-bonding electrons on the fluorine atoms could also lead to n → π* transitions. libretexts.org
Photoelectron Spectroscopy of Si2F4 and its Anions
Photoelectron spectroscopy (PES) is a technique that measures the kinetic energy of electrons ejected from a molecule after it has been irradiated with high-energy photons. chemrxiv.orgcolorado.edu Anion photoelectron spectroscopy, specifically, involves the photodetachment of an electron from a negative ion to form a neutral molecule. chemrxiv.orgusfca.edu This method can be used to determine the electron affinity of the neutral species and to probe the vibrational and electronic states of both the anion and the neutral molecule. colorado.edu Studies on related silicon-containing anions, such as silicon-doped gold and silver cluster anions and silicon hydride anions, have demonstrated the utility of this technique in understanding their electronic structure and bonding. rsc.orgberkeley.edu
Reactivity and Reaction Mechanisms of Tetrafluorodisilene
Insertion Reactions Involving Tetrafluorodisilene and its Derivatives
Insertion reactions are a key feature of silylene chemistry. These reactions involve the insertion of a silylene into a sigma bond of another molecule. The reactivity of this compound in such reactions is primarily dictated by the behavior of its monomeric precursor, difluorosilylene.
While specific experimental data on the direct insertion reaction of this compound with carbon monoxide is not extensively documented, the reactivity of silylenes with CO is an area of active research. Theoretical studies on the reaction of silylene (SiH₂) with carbon monoxide suggest the formation of a transient silaketene-like intermediate. By analogy, the reaction of difluorosilylene, the monomer of this compound, with carbon monoxide would be expected to proceed through a similar pathway, potentially leading to the formation of a fluorinated silaketene derivative. The high electronegativity of the fluorine atoms in SiF₂ would likely influence the stability and reactivity of any such intermediates.
General silylene-CO reactions can be represented as:
R₂Si: + CO → [R₂Si=C=O]
The stability of the resulting silaketene is highly dependent on the nature of the 'R' substituents. For this compound, the reaction would be initiated by the dissociation into two SiF₂ molecules.
Similar to carbon monoxide, the direct reaction of this compound with phosphorus trifluoride (PF₃) is not well-documented in publicly available literature. However, considering the electronic similarities between CO and PF₃ (both are σ-donors and π-acceptors), a comparable insertion reaction mechanism can be postulated. The lone pair on the phosphorus atom in PF₃ could interact with the vacant p-orbital of the silicon in difluorosilylene. This could lead to the formation of an adduct or an insertion product where the Si-P bond is formed. The reaction would likely be influenced by the strong P-F bonds and the electronegativity of the fluorine atoms on both the silylene and the phosphine.
The insertion of a silylene into a chemical bond is a fundamental reaction that underscores its high reactivity. Generally, silylenes can insert into a variety of single bonds, including Si-H, C-H, O-H, and halogen bonds. The mechanism of these insertions can vary depending on the substrate and the electronic nature of the silylene.
Two primary mechanisms are often considered for silylene insertion reactions:
Concerted Mechanism: In this mechanism, the silylene inserts into the target bond in a single step through a three-centered transition state. This is often the case for insertions into nonpolar bonds.
Stepwise Mechanism: This mechanism involves the initial formation of an intermediate adduct, followed by a rearrangement to the final insertion product. This pathway is more common for reactions with polar bonds, where the silylene can act as either a Lewis acid or a Lewis base.
The high electrophilicity of difluorosilylene, due to the electron-withdrawing fluorine atoms, suggests that its insertion reactions would likely proceed through a mechanism where it acts as a Lewis acid, initially accepting electron density from the bond into which it is inserting.
| Bond Type | General Product of Silylene Insertion | Plausible Mechanism |
| A–H | A–SiR₂–H | Concerted or Stepwise |
| A–X (X=Halogen) | A–SiR₂–X | Stepwise |
| A–O | A–O–SiR₂ | Stepwise |
Oligomerization and Polymerization Pathways of Si₂F₄
This compound is known to be unstable and readily polymerizes. The polymerization of Si₂F₄ is intrinsically linked to the polymerization of its monomer, difluorosilylene (SiF₂). When SiF₂ is generated, it is highly reactive and will rapidly polymerize unless trapped by another reagent. This polymerization leads to the formation of polysilanes with a backbone of silicon atoms, often with fluorine substituents.
The process can be initiated by the dimerization of SiF₂ to form Si₂F₄, which can then undergo further reactions. The resulting polymer, known as poly(difluorosilylene), has the general formula (SiF₂)n. This material is a rubbery, colorless solid that is hydrolytically unstable. The structure of the polymer is thought to consist of long chains of silicon atoms, with two fluorine atoms attached to each silicon.
The polymerization is highly exothermic and can be difficult to control. The properties of the resulting polymer can vary depending on the reaction conditions, such as temperature and pressure.
Reactions with Main Group and Transition Metal Species
The reactivity of this compound extends to reactions with various main group and transition metal compounds. These reactions often proceed via the dissociation of Si₂F₄ into two SiF₂ units, which then act as ligands or reactive intermediates.
The formation of silylboranes through the reaction of silylenes with boron-containing compounds is a known process. For instance, the insertion of silylene (SiH₂) into B-H or B-halogen bonds has been studied computationally. By analogy, difluorosilylene generated from this compound would be expected to react with boranes.
The reaction of SiF₂ with a borane (B79455) such as diborane (B8814927) (B₂H₆) could lead to the insertion of the silylene into a B-H bond, resulting in the formation of a silylborane derivative. The high electrophilicity of SiF₂ would make it susceptible to attack by the hydridic B-H bonds.
A general representation of this type of reaction is:
SiF₂ + R₂B-H → R₂B-SiF₂-H
The resulting silylboranes are of interest due to their potential applications in materials science and as precursors to other organosilicon-boron compounds.
| Reactant | Product Type | Potential Application |
| Boranes (e.g., B₂H₆) | Silylboranes | Precursors to ceramics |
| Organoboranes | Organosilylboranes | Reagents in organic synthesis |
Reactivity with Other Inorganic Substrates
The reactivity of this compound (Si₂F₄) with inorganic substrates is characterized by the high reactivity of its silicon-silicon double bond. While specific experimental studies on Si₂F₄ with a wide range of inorganic compounds are limited, analogies can be drawn from the well-studied chemistry of other disilenes. The Si=Si bond is susceptible to addition reactions, where the double bond is broken and new single bonds are formed with the substrate.
For instance, the reaction of disilenes with ammonia (B1221849) (NH₃) has been shown to proceed via a 1,2-addition mechanism. rsc.org In the case of Si₂F₄, this would involve the breaking of the Si=Si π-bond and the N-H bond of ammonia, leading to the formation of a fluorosilyl-aminofluorosilane. The high polarity of the Si-F bonds in this compound is expected to influence the regioselectivity of such additions.
Furthermore, reactions with hydrogen halides (HX) are also anticipated to proceed through a 1,2-addition across the silicon-silicon double bond. illinois.edu The reaction would result in the formation of a halofluorodisilane. The reactivity is expected to increase down the halogen group (from HF to HI) due to the decreasing H-X bond strength. nih.gov
Electron Transfer Reactions of this compound
Electron transfer processes represent a significant aspect of this compound chemistry, leading to the formation of reactive intermediates. These reactions are fundamental to understanding its potential role in various chemical transformations.
Formation and Stability of Radical Anions
This compound can undergo a one-electron reduction to form the corresponding radical anion, Si₂F₄⁻•. The existence of this radical anion is documented in the NIST Chemistry WebBook, indicating it is a recognized chemical species. wiley-vch.de The formation of such radical anions typically occurs through electron attachment from a suitable electron donor. nist.gov
Dissociative Electron Attachment Processes
Dissociative electron attachment (DEA) is a process where a molecule captures a low-energy electron to form a transient negative ion, which then spontaneously dissociates into one or more fragments. researchgate.netnih.gov For this compound, this process can be represented as:
e⁻ + Si₂F₄ → [Si₂F₄]⁻•* → Products
The transient negative ion, [Si₂F₄]⁻•*, is in a vibrationally excited state. The excess energy can lead to the cleavage of either the Si-Si bond or a Si-F bond. The likely dissociation channels would be:
Si-Si bond cleavage: [Si₂F₄]⁻•* → SiF₂ + SiF₂⁻•
Si-F bond cleavage: [Si₂F₄]⁻•* → Si₂F₃• + F⁻
The relative probability of these channels depends on the electron energy and the relative bond strengths. The formation of stable anionic and neutral fragments is a driving force for these reactions. nih.gov
Role of Nucleophilic and Electrophilic Attack on Si₂F₄
The silicon-silicon double bond in this compound is the primary site for both nucleophilic and electrophilic attack, a characteristic feature of disilenes. illinois.edu The electronic nature of the fluorine substituents plays a crucial role in modulating the reactivity of the Si=Si bond towards these reagents.
Susceptibility to Nucleophiles
The silicon atoms in the Si=Si double bond are electrophilic centers, making them susceptible to attack by nucleophiles. The presence of four highly electronegative fluorine atoms significantly enhances the electrophilicity of the silicon atoms, making Si₂F₄ a good candidate for nucleophilic attack. Nucleophilic addition to the Si=Si bond is a common reaction pathway for disilenes. researchgate.net
A nucleophile (Nu⁻) would attack one of the silicon atoms, leading to the formation of a carbanion-like intermediate, which can then be protonated or react with another electrophile. The general mechanism can be depicted as:
Nu⁻ + F₂Si=SiF₂ → [Nu-SiF₂-SiF₂]⁻
The rate and feasibility of this reaction are dependent on the strength of the nucleophile. Strong nucleophiles are expected to react readily with this compound.
Comparative Reactivity with Electrophiles
While the electron-withdrawing fluorine atoms enhance the susceptibility of Si₂F₄ to nucleophiles, they are expected to decrease its reactivity towards electrophiles. The Si=Si double bond in disilenes can act as a nucleophile, attacking electrophilic species. However, the inductive effect of the fluorine atoms reduces the electron density of the π-system in this compound, making it a weaker nucleophile compared to alkyl-substituted disilenes.
Despite this deactivation, reactions with strong electrophiles are still possible. Electrophilic attack on the Si=Si bond would lead to the formation of a cationic intermediate, which would then react with a nucleophile to give the final product. The general mechanism is as follows:
E⁺ + F₂Si=SiF₂ → [E-SiF₂-SiF₂]⁺
Computational and Theoretical Investigations of Tetrafluorodisilene
Quantum Chemical Methodologies Applied to Si2F4 Systems
A variety of quantum chemical methods have been employed to investigate tetrafluorodisilene, each offering a different balance of computational cost and accuracy. wikipedia.orgtaylor.edusu.se These approaches are fundamental to understanding the electronic structure and molecular dynamics of chemical systems by developing computational solutions to the Schrödinger equation. wikipedia.org
Density Functional Theory (DFT) has become a widely used tool for studying Si2F4 and other silicon fluoride (B91410) compounds. taylor.edu DFT methods are based on the principle that the ground-state electron density of a system uniquely determines its properties. taylor.edu This approach is often favored for its balance of accuracy and computational efficiency. taylor.eduyoutube.com
In studies of SiₓFᵧ series, including Si2F4, DFT calculations have been used to analyze chemical structure stabilities. rsc.org For instance, research has employed DFT to perform geometry optimizations and calculate properties like bond energies. rsc.org One study compared the bond energies of Si2F4 with related molecules like C2F4, C2H4, and Si2H4, providing insights into their relative stabilities. rsc.org The calculations demonstrated that the Si=Si bond in Si2F4 is significantly weaker than the C=C bond in tetrafluoroethylene. rsc.org DFT is also frequently used to generate the molecular orbitals for further analysis, such as Frontier Molecular Orbital (FMO) theory and Natural Population Analysis (NPA). rsc.org
Table 1: Comparative Bond Energies Calculated by DFT
| Compound | Bond | Bond Energy (kJ mol⁻¹) |
|---|---|---|
| C2F4 | C=C | 531 |
| C2H4 | C=C | 456 |
| Si2F4 | Si=Si | 446 |
| Si2H4 | Si=Si | 338 |
This table presents data from a comparative study on the bond energies of various double-bonded compounds. rsc.org
Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, have been crucial in elucidating the properties of Si2F4 isomers. dtic.mil These methods solve the Schrödinger equation using a basis set of functions to approximate the molecular orbitals. dtic.milbris.ac.uk
One significant study utilized ab initio methods at the MP2(full)/6-31G(d,p) level of theory to optimize the geometries of various Si2F4 isomers. buffalo.edu This research found that the silylsilylene form (F2Si-SiF2) is not the lowest energy structure for Si2F4, with a dibridged form being a few kilocalories per mole lower in energy. buffalo.edu The calculations involved determining vibrational frequencies to confirm that the located structures were true minima on the potential energy surface. buffalo.edu Higher-level energy calculations, such as the G2 method, were also performed to refine the relative stabilities of the isomers, providing a comprehensive picture of the potential energy landscape. buffalo.edu
These calculations are specified by a "model chemistry," which includes the choice of method (e.g., Hartree-Fock, MP2) and the basis set, which is a mathematical description of the orbital wave functions. dtic.milunram.ac.id The quality of the result is dependent on the size of the basis set used; a larger basis set provides a better approximation of the molecular wavefunction, leading to a lower, more accurate energy, approaching the Hartree-Fock limit. bris.ac.uk
Post-Hartree-Fock methods are designed to improve upon the Hartree-Fock approximation by incorporating electron correlation—the interaction and correlated motion of electrons, which is averaged in the standard HF method. wikipedia.orgnumberanalytics.comststephens.net.in These methods provide higher accuracy, albeit at a greater computational expense. wikipedia.org Important post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP), Configuration Interaction (CI), and Coupled Cluster (CC) theory. wikipedia.orgststephens.net.in
For Si2F4 systems, Møller-Plesset (MP) calculations have been applied. Specifically, second-order Møller-Plesset perturbation theory (MP2) has been used for geometry optimization and frequency calculations. buffalo.edu To achieve more accurate energies, calculations have been performed at levels like MP2/6-31+G(2df,p) and even higher orders like MP4. buffalo.edu
Coupled Cluster (CC) theory is considered a "gold standard" in quantum chemistry for its high accuracy in calculating molecular properties. wikipedia.orgpku.edu.cnarxiv.org Methods like CCSD(T), which includes single and double excitations and a perturbative treatment of triple excitations, are known for providing very accurate results for molecules near their equilibrium geometry. wikipedia.org While specific CCSD(T) studies focusing solely on Si2F4 are less common in the provided literature, the G2 method, which was applied to Si2F4 isomers, approximates a high-level QCISD(T) calculation, a method closely related to CCSD(T). buffalo.edu This approach provides a reliable benchmark for the thermochemistry of the Si2F4 system. buffalo.edu
Table 2: Calculated Relative Energies of Si2F4 Isomers
| Isomer Structure | Level of Theory | Relative Energy (kcal/mol) |
|---|---|---|
| Silylsilylene (F2Si-SiF2) | MP2/6-31G(d,p) | 0.4 |
| Dibridged | MP2/6-31G(d,p) | 0.0 |
This table shows the relative energies of two Si2F4 isomers calculated at the MP2/6-31G(d,p) level, indicating the dibridged form is slightly more stable. buffalo.edu
Electronic Structure Analysis
The analysis of the electronic structure provides a quantum mechanical understanding of a molecule's properties and reactivity. wikipedia.orgaps.org For this compound, this involves examining its molecular orbitals and the distribution of electron density.
Frontier Molecular Orbital (FMO) theory is an application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and symmetry of these orbitals are key to understanding a molecule's reactivity. wikipedia.orgtaylorandfrancis.com The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). taylorandfrancis.comlibretexts.org
For the SiₓFᵧ series, including Si2F4, FMO analysis has been performed to investigate chemical stability. rsc.org The energy gap between the HOMO and LUMO is a critical indicator of kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Calculations on Si2F4 have helped to rank its stability relative to other silicon fluorides like SiF4 and Si2F6. rsc.org
Natural Population Analysis (NPA) is a method used to calculate the distribution of electron density in a molecule, assigning partial atomic charges to each atom. uni-muenchen.deresearchgate.net Unlike some other methods, NPA is known for its numerical stability and better description of electron distribution, especially in compounds with high ionic character. researchgate.netiupac.org
NPA calculations have been applied to the SiₓFᵧ series to understand their stability and reactivity patterns. rsc.org The analysis for Si2F4 reveals the partial charges on the silicon and fluorine atoms. This information is crucial for predicting how the molecule will interact with other species. For example, the NPA results for the SiₓFᵧ series indicate that the silicon atoms carry a positive charge while the fluorine atoms carry a negative charge. rsc.org This charge distribution suggests that these compounds, including Si2F4, are susceptible to attack by nucleophiles at the silicon centers. rsc.org
Table 3: Natural Population Analysis (NPA) Charges
| Atom | Partial Charge |
|---|---|
| Si | + (Positive) |
| F | - (Negative) |
This table summarizes the general findings of NPA on SiₓFᵧ compounds, indicating the polarity of the Si-F bonds. rsc.org
Charge Distribution and Polarization Effects
Theoretical studies of this compound (Si₂F₄) reveal significant insights into its electronic structure, particularly concerning charge distribution and polarization. In insulators and dielectric materials, the application of an electric field can cause a slight displacement of the negatively charged electron cloud relative to the positive nucleus, a phenomenon known as electronic polarization. mit.edu This separation of charge centers creates an electric dipole. mit.edu
Computational models that incorporate both atomic and bond polarizabilities are crucial for accurately describing the screening of Coulomb interactions in materials. arxiv.org Bond polarization arises from the modification of local bond charge transfer energies when polarizing charges are introduced. arxiv.org In the context of Si₂F₄, the strong Si-F bonds will exhibit significant bond polarization, affecting the molecule's reactivity and intermolecular interactions. The charge distribution and polarization effects are fundamental to understanding the chemical and physical properties of this compound.
Energetics and Thermochemistry of Si₂F₄
The study of the energy changes associated with chemical reactions is known as thermochemistry. pbworks.comdeshbandhucollege.ac.in Enthalpy change (ΔH), typically measured in kJ mol⁻¹, represents the heat transferred between a system and its surroundings during a reaction at constant pressure. pbworks.comdeshbandhucollege.ac.in
Adiabatic Electron Affinities of Si₂Fₙ Series
Systematic investigations into the Si₂Fₙ/Si₂Fₙ⁻ systems have been performed using density functional theory (DFT) methods. researchgate.netingentaconnect.com The adiabatic electron affinity (EAₐd) is a key thermochemical property that measures the energy change when an electron is added to a neutral species in its ground state to form an anion in its ground state.
Theoretical calculations, specifically using the BHLYP method, have provided predictions for the zero-point vibrational energy (ZPVE) corrected adiabatic electron affinities for the Si₂Fₙ series. researchgate.netingentaconnect.com Unlike molecules such as Si₂H₄ and C₂F₄, Si₂F₄ has a significant electron affinity, indicating its ability to bind an electron. researchgate.netingentaconnect.com
Below is a table summarizing the predicted adiabatic electron affinities for the Si₂Fₙ series.
| Species | Adiabatic Electron Affinity (EAₐd) in eV |
| Si₂F | 1.97 researchgate.netingentaconnect.com |
| Si₂F₂ | 1.92 researchgate.netingentaconnect.com |
| Si₂F₃ | 2.39 researchgate.netingentaconnect.com |
| Si₂F₄ | 2.02 researchgate.netingentaconnect.com |
| Si₂F₅ | 2.68 researchgate.netingentaconnect.com |
| Si₂F₆ | 0.73 researchgate.netingentaconnect.com |
Dissociation Energies and Stability of Si-F Bonds
The strength of a chemical bond can be quantified by its bond dissociation energy (BDE), which is the standard enthalpy change required to break a specific bond homolytically. wikipedia.org The Si-F bond is known to be one of the strongest single bonds. wikipedia.orggelest.com For instance, the BDE for F₃Si-F is approximately 166 kcal/mol. wikipedia.org This exceptional strength is attributed to the large electronegativity difference between silicon and fluorine, leading to a bond with both significant ionic and covalent character. wikipedia.org
In the context of the broader SixFy series, when these molecules undergo thermal breaking, the Si-Si bonds are generally weaker and break before the more stable Si-F bonds. rsc.org The stability of fluorosilanes generally increases with the number of fluorine atoms attached to silicon. rsc.org
Zero-Point Vibrational Energy (ZPVE) Corrections
In computational chemistry, the total electronic energy calculated for a molecule at 0 K must be corrected for the zero-point vibrational energy (ZPVE) to be comparable with experimental data. longdom.orguni-muenchen.de The ZPVE arises from the vibrational motion of atoms in a molecule, even at absolute zero, and is calculated based on the harmonic oscillator model. uni-muenchen.de These corrections are essential for obtaining accurate thermochemical data, such as electron affinities and dissociation energies. ingentaconnect.com The calculation of ZPVE requires the determination of vibrational frequencies, which are derived from the second derivatives of the energy (the Hessian matrix). longdom.org Anharmonic corrections to ZPVE can further improve the accuracy of thermochemical calculations. nih.gov
Spectroscopic Parameter Predictions from Theory
Computational methods are widely used to predict spectroscopic parameters, providing valuable insights that complement experimental findings. nih.gov
Computational Vibrational Frequencies and Intensities
The prediction of infrared (IR) and Raman spectra through computational chemistry is a standard procedure. faccts.de By calculating the vibrational frequencies and their corresponding intensities, researchers can interpret experimental spectra and understand the underlying molecular motions. faccts.denumberanalytics.com These calculations are typically performed after a geometry optimization and involve computing the harmonic vibrational frequencies. faccts.de
For this compound, theoretical calculations predict its vibrational spectrum. The calculated frequencies correspond to specific vibrational modes of the molecule, such as Si-F stretching, Si-Si stretching, and various bending modes. The intensities of these modes in the IR and Raman spectra are determined by the change in the molecule's dipole moment and polarizability, respectively, during the vibration. It's a common practice to apply scaling factors to the calculated harmonic frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable insights into the electronic structure and chemical environment of nuclei within a molecule. For this compound (Si₂F₄), the prediction of both ²⁹Si and ¹⁹F NMR chemical shifts can be accomplished through various theoretical methods, with Density Functional Theory (DFT) being a prominent and widely used approach. uni-muenchen.deillinois.edu
The calculation of NMR shielding tensors, which are then used to determine chemical shifts, is commonly performed using the Gauge-Including Atomic Orbital (GIAO) method. uni-muenchen.dewikipedia.org This method has proven effective in providing accurate chemical shift predictions for a wide range of molecules. The accuracy of these predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. illinois.eduwikipedia.org For silicon-containing compounds, a variety of functionals and basis sets have been benchmarked to identify the most reliable computational protocols. rsc.orgscholaris.ca Studies have shown that for ²⁹Si, methods like MPW1K with IGLO-III basis sets can provide a good correlation with experimental data. rsc.org Furthermore, for molecules containing heavier atoms, the inclusion of relativistic effects, such as spin-orbit coupling, can be crucial for achieving high accuracy in chemical shift predictions. rsc.orgresearchgate.net
Table 1: Typical Computational Approaches and Basis Sets for NMR Chemical Shift Prediction
| Nucleus | Computational Method | Basis Set Examples | Key Considerations |
| ²⁹Si | DFT (e.g., MPW1K, B3LYP), MP2 | IGLO-III, 6-31+G(d), cc-pVTZ | Relativistic effects (spin-orbit coupling) may be important, especially with heavy atoms. rsc.orgresearchgate.net Solvent effects can influence shifts. scholaris.ca |
| ¹⁹F | DFT (e.g., ωB97X-D, B3LYP), QM/MM | pcS-1, aug-cc-pVDZ, 6-31+G(d,p) | High sensitivity to electronic environment requires accurate methods. scholaris.caingentaconnect.com QM/MM can be used for large systems. ingentaconnect.com |
Table 2: General Experimental Chemical Shift Ranges for Relevant Nuclei
| Nucleus | Functional Group/Environment | Typical Chemical Shift Range (ppm) | Reference |
| ²⁹Si | Silanes (R₃Si-SiR₃) | -17.0 to +8.4 | arkat-usa.org |
| Halosilanes | Varies significantly with halogen substitution | rsc.org | |
| ¹⁹F | Fluoroalkanes (-CFn-) | +40 to +250 | e3s-conferences.org |
| Aromatic Fluorides | +80 to +170 | e3s-conferences.org |
Molecular Dynamics and Reaction Pathway Simulations
Molecular dynamics (MD) and reaction pathway simulations are indispensable computational tools for exploring the potential energy surface (PES) of a chemical system, offering deep insights into reaction mechanisms and dynamics. frontiersin.orgnih.gov For this compound, these simulations can elucidate the pathways of its formation, isomerization, and dissociation reactions.
Transition State Characterization for Si₂F₄ Reactions
The identification and characterization of transition states are fundamental to understanding the kinetics and mechanisms of chemical reactions. rsc.org A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the reaction coordinate. rsc.org Computational methods, particularly those based on DFT, are routinely used to locate and characterize the geometry and energy of these transient structures. youtube.comuio.no
A systematic computational investigation of Si₂Fₙ systems has identified various stationary points on the potential energy surface of Si₂F₄, including minima and transition states. rsc.org It was found that carbene-like structures (FSi-SiF₃) represent the global minima for both neutral Si₂F₄ and its anion. rsc.org Importantly, this study also identified a cis-conformation of F₂Si=SiF₂ as a transition state, indicating its role in the isomerization pathways of this compound. rsc.org Furthermore, doubly bridged structures of Si₂F₄ were found to be energetically competitive, suggesting a complex potential energy landscape with multiple accessible isomers and reaction channels. rsc.org
The characterization of a transition state involves not only determining its geometry and energy but also performing a vibrational frequency analysis to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. uio.no
Table 3: Computationally Identified Stationary Points for Si₂F₄
| Structure Type | Status on PES | Computational Method | Key Finding | Reference |
| Carbene-like (FSi-SiF₃) | Global Minimum | DFT (BHLYP) | Most stable isomer for both Si₂F₄ and its anion. | rsc.org |
| cis-F₂Si=SiF₂ | Transition State | DFT (BHLYP) | Implicated in isomerization reactions. | rsc.org |
| Doubly Bridged | Energetically Competitive | DFT | Suggests a complex and fluxional potential energy surface. | rsc.org |
Mechanistic Insights from Computational Trajectories
While the characterization of stationary points provides a static picture of a reaction, molecular dynamics simulations offer a dynamic view by simulating the time evolution of the system. frontiersin.org By following the trajectories of atoms over time, it is possible to observe the entire process of a chemical reaction, from reactants to products, including the formation and breaking of bonds.
For silicon-fluorine systems, reactive force fields (like ReaxFF) can be developed and used in MD simulations to study complex reaction dynamics, such as etching processes. These simulations can reveal detailed mechanistic steps, such as the SN2-like mechanisms and insertion reactions observed in the interaction of fluorine atoms with silicon surfaces. rsc.org Although specific mechanistic trajectories for gas-phase Si₂F₄ reactions from MD simulations are not detailed in the provided sources, the principles of these methods are well-established. frontiersin.org
Computational trajectories can reveal the sequence of events in a reaction, identify short-lived intermediates, and provide information on the distribution of energy among the products. rsc.org For example, simulations of reactions involving silyl (B83357) radicals can elucidate complex pathways that might be difficult to probe experimentally. The insights gained from such simulations are crucial for understanding the fundamental reactivity of molecules like this compound.
Pseudo Jahn-Teller Effect (PJTE) Analysis in Si₂F₄ Systems
The Pseudo Jahn-Teller Effect (PJTE) is a fundamental concept in chemistry that explains the origin of structural instability and distortion in high-symmetry molecular configurations, particularly in cases where electronic states are non-degenerate. uio.no The PJTE arises from the mixing of two or more electronic states (typically the ground state and a low-lying excited state) through a specific vibrational mode, leading to a more stable, lower-symmetry geometry.
Symmetry Breaking and Distortions
For molecules with a D₂h point group symmetry, such as the planar form of this compound, the PJTE can induce a distortion to a lower-symmetry C₂h (trans-bent) structure. uio.no This phenomenon has been extensively studied in analogous M₂H₄ (M = Si, Ge, Sn) and M₂X₄⁺ (M = Si, Ge; X = Cl, Br, I) systems. uio.no
In these systems, the planar D₂h structure is found to be unstable due to the vibronic coupling between the ground electronic state (A_g) and an excited state of B₂g symmetry. uio.no This coupling leads to a stabilization of the molecule upon distortion along the b₂g vibrational coordinate, which corresponds to the out-of-plane bending of the substituents. The instability of the high-symmetry configuration is directly related to the energy gap (Δ) between the interacting electronic states and the strength of the vibronic coupling (F). uio.no A smaller energy gap and stronger vibronic coupling lead to a greater stabilization energy upon distortion. uio.no
For the Si₂X₄⁺ radical cations, it has been shown that the D₂h planar structures are less stable than the C₂h non-planar structures, a distortion driven by the PJTE. The coupling occurs between the ground B₃u state and an excited B₁u state through a b₂g vibrational mode. It is expected that similar principles govern the structure of neutral Si₂F₄, where the high-symmetry planar form is destabilized in favor of a trans-bent geometry.
Table 4: PJTE Parameters for Analogous M₂H₄ Systems
| Molecule | Ground State Symmetry | Energy Gap Δ (eV) | Vibronic Coupling Constant F (mdyn Å) | PJTE Stabilization Energy (kcal/mol) | Reference |
| Si₂H₄ | C₂h | 5.89 | 2.19 | 10.1 | uio.no |
| Ge₂H₄ | C₂h | 5.08 | 2.05 | 12.3 | uio.no |
| Sn₂H₄ | C₂h | 4.15 | 1.83 | 14.5 | uio.no |
| Data from CCSD(T)/Def2-TZVPP level of theory for analogous tetrahydridodimetallenes, illustrating the trend of decreasing energy gap and increasing stabilization energy down the group. uio.no |
Vibronic Coupling Contributions
Vibronic coupling refers to the interaction between electronic motion and nuclear vibrations in a molecule. researchgate.net In the context of the PJTE, the vibronic coupling constant (F) quantifies the strength of the interaction between the electronic states involved in the distortion. uio.no This coupling is the driving force behind the symmetry breaking.
The magnitude of the vibronic coupling contribution is dependent on the specific vibrational mode that mixes the electronic states. For the M₂H₄ and M₂X₄⁺ systems, the key vibrational mode is the out-of-plane bending (b₂g symmetry in the D₂h point group). uio.no This vibration effectively reduces the symmetry of the molecule, allowing for the mixing of the ground and excited electronic states.
Advanced Applications and Emerging Research Directions
Potential in Materials Science
The unique bonding and reactivity anticipated for tetrafluorodisilene position it as a compound of interest in the field of materials science, particularly in the development of novel silicon-based materials and in semiconductor fabrication processes.
Precursors for Silicon-Based Materials
One of the most promising applications of this compound is as a precursor for the synthesis of advanced silicon-containing materials. Organosilicon compounds are foundational in the production of a wide array of materials, from polymers to ceramics. The reactivity of the silicon-silicon bond in Si2F4, combined with the presence of highly electronegative fluorine atoms, could offer unique pathways to materials with tailored properties.
In processes like chemical vapor deposition (CVD), a silicon precursor gas is introduced into a reactor where it decomposes at high temperatures to form a solid material on a substrate. Common silicon precursor gases include silane (SiH4), dichlorosilane (SiH2Cl2), and trichlorosilane (SiHCl3). By analogy, this compound could potentially be used in CVD or atomic layer deposition (ALD) to create thin films of silicon, silicon fluoride (B91410), or related materials. The specific characteristics of the resulting material would be dependent on the deposition conditions and the other reactants involved.
Table 1: Comparison of Potential Silicon Precursor Gases
| Compound | Chemical Formula | Boiling Point (°C) | Key Features as a Precursor |
| Silane | SiH4 | -111.9 | Commonly used, but can be pyrophoric. |
| Dichlorosilane | SiH2Cl2 | 8.3 | Offers different deposition chemistry than silane. |
| Silicon Tetrafluoride | SiF4 | -90.3 | Used in specialized deposition and etching processes. |
| This compound | Si2F4 | Unknown | Hypothesized to offer novel reaction pathways due to the Si-Si bond. |
Applications in Microelectronics and Semiconductor Fabrication (by analogy to SiF4)
The semiconductor industry relies heavily on fluorinated silicon compounds for various fabrication steps. Silicon tetrafluoride (SiF4), for instance, finds application in plasma etching and thin-film deposition. pageplace.de Plasma etching is a critical process for creating intricate circuit patterns on silicon wafers, and SiF4 can be a source of fluorine radicals for this purpose.
Given its structural similarity, this compound could potentially serve a similar role. The presence of a silicon-silicon bond might offer different etching selectivities or deposition rates compared to SiF4. In the highly controlled environment of semiconductor manufacturing, even subtle differences in chemical behavior can be exploited to improve existing processes or enable the fabrication of next-generation devices. The fundamental steps in semiconductor fabrication where such a compound could be relevant include the creation of thin films for insulation or as a semiconductor layer, and the subsequent etching of these layers to define the components of an integrated circuit.
Catalysis and Organic Synthesis
The reactivity of silicon compounds is widely harnessed in organic synthesis, and this compound could present new opportunities in this domain.
Role as a Reactive Intermediate in Synthetic Transformations
Reactive intermediates are transient species that are not isolated but play a crucial role in the mechanism of a chemical reaction. While this compound itself may be a stable molecule, its derivatives or fragments could act as reactive intermediates in various transformations. The Si-Si bond in Si2F4 is a potential site of reactivity, and its cleavage could generate highly reactive silyl (B83357) radicals or other silicon-based species that could participate in subsequent chemical reactions.
The field of organosilicon chemistry has shown that silicon-containing molecules can mediate a wide range of organic transformations. wikipedia.org These reactions often exploit the unique electronic properties of silicon and its ability to form bonds with carbon and other elements.
Development of Si2F4-Mediated Chemical Reactions
Building on its potential as a source of reactive intermediates, this compound could be explored for the development of novel chemical reactions. For example, it could potentially be used in reactions analogous to the Hiyama coupling, which involves the activation of a carbon-silicon bond by a fluoride source to form a new carbon-carbon bond. nist.gov The fluorine atoms in Si2F4 could potentially facilitate such transformations.
Furthermore, silylating agents, which introduce a silyl group into a molecule, are widely used in organic synthesis to protect reactive functional groups or to activate molecules for further reaction. While there is no current research on Si2F4 as a silylating agent, its reactivity could be tailored for such applications.
Environmental and Atmospheric Chemistry
The environmental fate and atmospheric chemistry of any new compound are of significant importance. While no specific data exists for this compound, we can infer potential areas of interest by looking at related compounds.
Silicon tetrafluoride is known to occur naturally in volcanic plumes. pageplace.de This suggests that natural sources of fluorinated silicon compounds exist. The atmospheric chemistry of such compounds would be governed by their reactivity with atmospheric oxidants like hydroxyl radicals (OH) and their photolytic stability.
Studies on other fluorinated compounds, such as sulfuryl fluoride (SO2F2), are undertaken to understand their atmospheric lifetime and global warming potential. Similar investigations would be necessary for this compound if it were to be produced on an industrial scale. Research in atmospheric chemistry focuses on the sources, sinks, transport, and transformation of gases and aerosols in the atmosphere. nih.gov
Silicon is also studied as a conservative tracer in atmospheric aerosol formation, helping to distinguish between primary and secondary aerosol sources. nih.gov While this is related to elemental silicon rather than a specific compound, it highlights the broader role of silicon in atmospheric science.
Gas-Phase Reactions of Fluorosilanes
The gas-phase chemistry of fluorosilanes is fundamental to processes such as chemical vapor deposition and plasma etching. While comprehensive kinetic data for this compound (Si2F4) itself is limited, its reactivity can be inferred from the behavior of related silicon fluoride species. A key intermediate in many fluorine-silicon systems is silicon difluoride (SiF2), a relatively stable radical that is a primary product of the reaction between molecular fluorine and silicon surfaces. researchgate.net The gas-phase chemistry is often initiated by the formation of such reactive species.
One of the principal gas-phase reactions involving silicon tetrafluoride (SiF4), the most stable silicon fluoride, is its hydrolysis. Quantum chemical studies have shown that the initial steps of SiF4 hydrolysis in the gas phase lead to the formation of trifluorohydroxysilane (SiF3OH) and hexafluorodisiloxane (Si2F6O). awi.de This indicates a pathway for the formation of Si-O-Si linkages in the gas phase, a reaction type that could be relevant for Si2F4 if trace oxidants are present.
The thermal decomposition of fluorinated polymers, such as polytetrafluoroethylene (PTFE), primarily yields the corresponding monomer. nist.gov By analogy, it is expected that the thermal decomposition of any polymeric (SiF2)n material would predominantly yield SiF2 radicals. This compound can be considered a dimer of SiF2, and thus, its primary gas-phase thermal decomposition reaction is likely the dissociation back into two SiF2 radicals:
Si2F4 (g) ⇌ 2 SiF2 (g)
The reactivity of Si2F4 in the gas phase would therefore be dominated by the chemistry of the SiF2 radical, including polymerization to form higher perfluorosilanes (SinF2n+2) or insertion into various chemical bonds.
Formation and Reactions in Plasma Environments
This compound is a potential, albeit likely transient, species in plasma environments used for the etching of silicon and silicon-based materials with fluorocarbon gases like tetrafluoromethane (CF4). In these plasmas, high-energy electrons bombard the precursor gas molecules, generating a variety of reactive species, including fluorine atoms (F) and fluorocarbon radicals (CFx). atlantis-press.com
The formation of Si2F4 in such an environment is hypothesized to occur on the silicon surface or in the gas phase immediately adjacent to it. The process begins with the reaction of fluorine atoms with the silicon substrate, leading to the formation of various silicon fluoride (SiFx, where x=1-4) species. atlantis-press.com The primary etch product that desorbs from the surface is often the SiF2 radical, which is subsequently fluorinated in the gas phase to the final, stable product, SiF4. researchgate.net
The proposed pathway for Si2F4 formation is the gas-phase dimerization of two silicon difluoride radicals before they can be further fluorinated:
SiF2 (g) + SiF2 (g) → Si2F4 (g)
Once formed, this compound would be subjected to the high-energy environment of the plasma. Its reactions would be rapid and varied, including:
Electron-impact dissociation: Fragmentation back into two SiF2 radicals.
Electron-impact ionization: Formation of various Si2Fx+ ions.
Reaction with fluorine atoms: Further fluorination to produce other species, such as hexafluorodisilane (B80809) (Si2F6), which would then likely fragment.
Future Research Avenues
Exploration of Heavier Group 14 Analogues of Si2F4
The chemistry of this compound provides a template for exploring its heavier Group 14 congeners, namely tetrafluorodigermene (Ge2F4) and tetrafluorodistannene (Sn2F4). These compounds are of fundamental interest for understanding trends in structure, bonding, and reactivity down the periodic table.
Computational studies on digermanium fluorides have predicted several unusual structures. nih.gov For neutral Ge2F4, density functional theory (DFT) calculations predict a dibridged structure with C2h symmetry, which contrasts with the classic doubly-bonded structure of many disilenes. nih.gov This suggests that the bonding in heavier analogues is more complex than a simple E=E double bond (where E = Ge, Sn).
Experimentally, the existence of the Sn2F4 core has been confirmed through the synthesis and crystallographic characterization of a mixed tin(II) nitrate fluoride compound, (NH4)2[Sn2F4(NO3)2]. researchgate.net In this structure, a neutral dimeric [Sn2F4(NO3)2] unit is observed, demonstrating the stability of the Sn2F4 moiety. researchgate.net
Future research will focus on the isolation and full characterization of unsolvated Ge2F4 and Sn2F4. This would allow for a direct comparison of their structural parameters and reactivity with Si2F4. A key area of investigation will be the nature of the E-E bond and the preference for bridged versus classic double-bonded structures.
| Compound | Formula | Predicted/Observed Structure | Symmetry | Reference |
|---|---|---|---|---|
| This compound | Si2F4 | Classic F2Si=SiF2 double bond (predicted) | - | Theoretical |
| Tetrafluorodigermene | Ge2F4 | Dibridged (predicted) | C2h | nih.gov |
| Tetrafluorodistannene | Sn2F4 | Core structure observed in a larger complex | - | researchgate.net |
Controlled Synthesis of Specific Isomers and Stereoisomers
Isomerism in this compound presents an intriguing area for future synthetic and computational exploration. Two main types of isomerism are theoretically possible for Si2F4: constitutional isomerism and stereoisomerism.
Constitutional Isomers: These isomers have the same molecular formula but different atomic connectivity. For Si2F4, this could theoretically include structures like F3Si-SiF (silyl-silylene) in addition to the more stable F2Si=SiF2 (disilene) structure. Computational studies are needed to determine the relative energies and interconversion barriers of such isomers. researchgate.net
Stereoisomers: For the F2Si=SiF2 structure, cis-trans isomerism is possible due to the rotational barrier around the Si=Si double bond. The cis isomer would have both fluorine atoms on each silicon on the same side of the molecule, while the trans isomer would have them on opposite sides. The relative stability of these stereoisomers will be influenced by steric hindrance and dipole-dipole interactions between the fluorine atoms. The controlled synthesis of a specific stereoisomer would be a significant synthetic achievement, requiring carefully designed precursors and reaction conditions to favor one geometry over the other.
Future research in this area will likely rely heavily on computational chemistry to predict the stability and spectral properties of different isomers. researchgate.net These theoretical insights would then guide synthetic efforts aimed at isolating and characterizing these elusive molecules, potentially through matrix isolation techniques or by using sterically demanding substituents to lock in a specific conformation.
Exploiting Unique Bonding Features for Novel Chemical Entities
The unique electronic structure of this compound, characterized by the combination of a reactive Si=Si π-bond and highly polar Si-F bonds, offers significant potential for the synthesis of novel chemical entities. The high electronegativity of the fluorine atoms withdraws electron density from the silicon atoms, making the Si=Si bond electron-deficient and altering its reactivity compared to hydro- or alkyl-substituted disilenes.
Future research could exploit these features in several ways:
Cycloaddition Reactions: The Si=Si double bond could act as a dienophile or dipolarophile in cycloaddition reactions with dienes, 1,3-dipoles, or other unsaturated molecules. This would provide a direct route to novel fluorinated silicon-containing heterocyclic compounds.
Precursor to SiF2: The thermal or photochemical lability of the Si=Si bond, leading to the formation of two SiF2 radicals, can be harnessed synthetically. researchgate.net SiF2 is a valuable synthon that can be trapped by various reagents to form new Si-Si, Si-C, or Si-O bonds, providing a pathway to a wide range of organofluorosilanes.
Substitution Chemistry: While the Si-F bond is strong, nucleophilic substitution at silicon could be possible under specific conditions. This would allow for the synthesis of partially fluorinated disilenes (e.g., R-SiF=SiF2), enabling a fine-tuning of the electronic and steric properties of the Si=Si bond.
By treating Si2F4 as a reactive building block, chemists can aim to create new fluorinated silicon polymers, advanced materials with unique electronic properties, or complex organosilicon molecules for applications in materials science and beyond.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tetrafluorodisilene, and how do reaction conditions influence yield and purity?
- Methodological Answer : this compound synthesis typically involves controlled reactions of silicon precursors with fluorinating agents. For example, analogous disilene syntheses (e.g., tetrachloromonospirophosphazenes) use tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts . Key parameters include temperature (room temperature vs. reflux), reaction time (3–7 days), and stoichiometric ratios. Yield optimization may require iterative adjustments to precursor concentrations and purification via column chromatography or sublimation.
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic techniques?
- Methodological Answer : A combination of techniques is critical:
- X-ray Diffraction (XRD) : Resolves bond lengths and angles, confirming the Si=Si double bond. Single-crystal XRD requires high-quality crystals grown under inert atmospheres.
- NMR Spectroscopy : ²⁹Si NMR identifies chemical shifts indicative of bonding environments (e.g., deshielded Si centers in disilenes).
- Raman Spectroscopy : Detects vibrational modes (e.g., Si-F stretching frequencies).
Cross-validation using multiple methods minimizes misinterpretation .
Q. What experimental protocols are recommended to assess this compound’s thermal and chemical stability?
- Methodological Answer : Stability studies should include:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under controlled atmospheres.
- Kinetic Stability Tests : Monitor degradation rates in solvents (e.g., hexane, THF) via UV-Vis or NMR.
- Reactivity Screening : Expose the compound to air, moisture, or Lewis acids/bases to identify decomposition pathways. Always conduct experiments under inert conditions (glovebox/Schlenk line) .
Advanced Research Questions
Q. What computational modeling approaches best predict this compound’s electronic structure and reactivity?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., def2-TZVP) can model Si=Si bonding and fluorine substituent effects. Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials. Validate models against spectroscopic data (e.g., NMR chemical shifts) and crystallographic bond lengths .
Q. How should kinetic studies be designed to investigate this compound’s role in silicon-based polymerization reactions?
- Methodological Answer :
- Variable-Time Sampling : Quench reactions at intervals and analyze intermediates via GC-MS or MALDI-TOF.
- Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled reagents to track reaction pathways.
- Control Experiments : Test for catalyst dependency (e.g., transition-metal catalysts) and solvent effects .
Q. How can contradictory data from different characterization techniques (e.g., XRD vs. NMR) be resolved in this compound studies?
- Methodological Answer : Contradictions often arise from sample purity or technique limitations. Strategies include:
- Multi-Method Validation : Combine XRD (solid-state) with solution-phase NMR.
- Dynamic NMR : Assess fluxional behavior or temperature-dependent conformational changes.
- Theoretical Simulations : Compare computational spectra with experimental data to identify discrepancies .
Q. What control experiments are essential to distinguish this compound’s reactivity from side reactions or byproducts?
- Methodological Answer :
- Blank Reactions : Run syntheses without key precursors to identify side products.
- Quenching Studies : Add inhibitors (e.g., radical scavengers) to isolate mechanistic pathways.
- Isolation of Intermediates : Use low-temperature trapping or flash chromatography .
Q. How can findings from this compound research be extrapolated to other fluorinated disilenes or heavier group 14 analogues?
- Methodological Answer : Compare bond dissociation energies (BDEs), frontier orbital energies, and substituent effects (e.g., electron-withdrawing vs. donating groups) across analogues. Use periodic trends (e.g., Ge-Ge vs. Si-Si) and theoretical models to predict reactivity. Experimental validation via cross-comparative syntheses is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
